molecular formula C18H21NO3 B045920 Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate CAS No. 112835-62-8

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate

Cat. No. B045920
CAS RN: 112835-62-8
M. Wt: 299.4 g/mol
InChI Key: LEAUHTMORLZYBA-MSOLQXFVSA-N
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Description

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate is a chemical compound with the molecular formula C18H21NO3 . It has a molecular weight of 299.36400 .


Physical And Chemical Properties Analysis

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate has a density of 1.15 g/cm3 . It has a boiling point of 436ºC . The compound has a melting point of 127-128ºC .

Mechanism of Action

The mechanism of action of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate is not specified in the available sources .

Future Directions

The future directions for the study and application of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate are not specified in the available sources .

properties

IUPAC Name

ethyl 2-[[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAUHTMORLZYBA-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575472
Record name Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate

CAS RN

112835-62-8
Record name Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of trans-stilbene oxide (6.48 g, 0.033 mol), and glycine ethyl ester (6.15 g, 0.0598 mol) was heated at 120° for 22 hours. The mixture was triturated with ether and filtered to remove some insoluble materials. The filtrate was concentrated to yield 6.83 g (69.1%) of oil which solidified into a waxy solid upon cooling. The compound was purified and characterized as the hydrochloride salt, mp 185°-187° C. (absolute ethanolisopropyl ether) [reported mp 167°, Can. J. Chem. 45, 2865 (1967)].
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Yield
69.1%

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